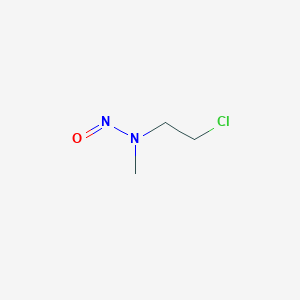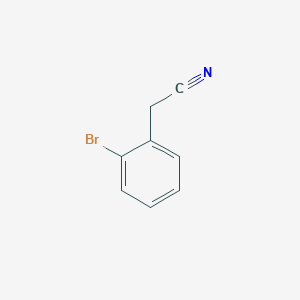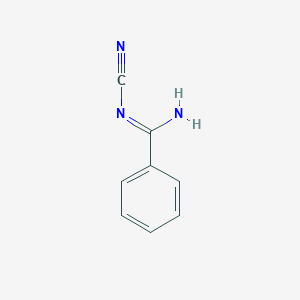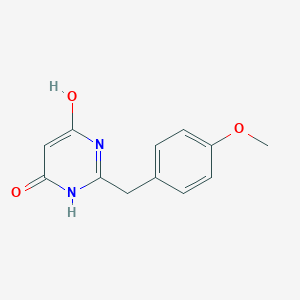
2-(4-Methoxybenzyl)-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as '4MBPD' and is a derivative of pyrimidine.
Mécanisme D'action
The mechanism of action of 4MBPD is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory activity of 4MBPD.
Biochemical and Physiological Effects:
Studies have shown that 4MBPD has several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. Moreover, 4MBPD has been found to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4MBPD in lab experiments is its low toxicity. It has been shown to have minimal side effects, even at high doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4MBPD. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic properties. Moreover, its potential use as an anti-tumor agent should be explored further.
Méthodes De Synthèse
The synthesis of 4MBPD involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea. The resulting product is 2-(4-Methoxybenzyl)-4,6-pyrimidinediol. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4MBPD has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
16953-21-2 |
|---|---|
Nom du produit |
2-(4-Methoxybenzyl)-4,6-pyrimidinediol |
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Clé InChI |
FWJJHSQWJQNUTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Synonymes |
2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



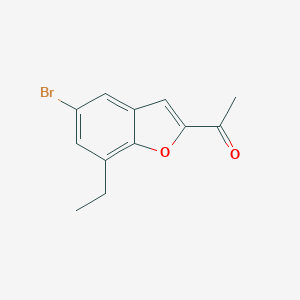
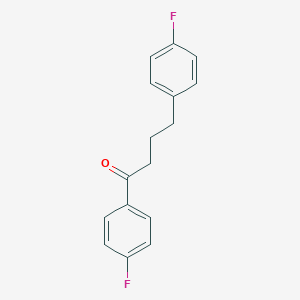
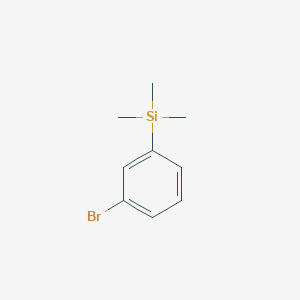

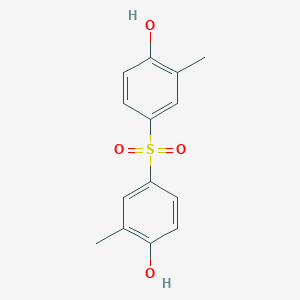
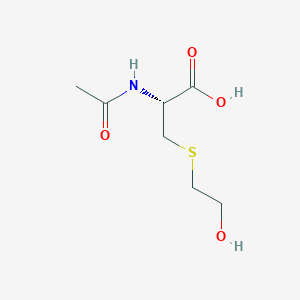
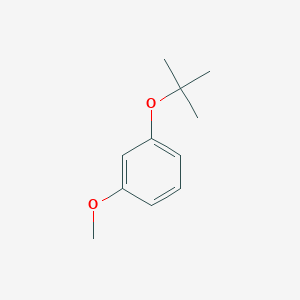
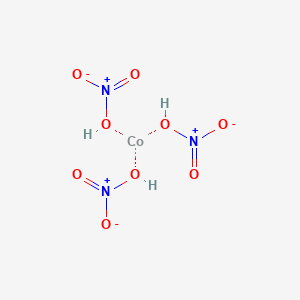
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
